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Compound of Interest

Compound Name:
3-(5-Methoxypyridin-3-yl)prop-2-

yn-1-ol

Cat. No.: B1324996 Get Quote

An In-depth Technical Guide to the Synthesis and Characterization of 3-(5-Methoxypyridin-3-
yl)prop-2-yn-1-ol

Executive Summary
3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol is a heterocyclic building block containing a pyridine

core functionalized with both a methoxy group and a propargyl alcohol moiety. While a specific

seminal "discovery" paper is not prominent in the literature, its structure is of significant interest

to medicinal chemists and drug development professionals. The pyridine scaffold is a privileged

structure in numerous approved pharmaceuticals, and the propargyl alcohol group offers a

versatile handle for further chemical modification via reactions such as click chemistry, further

cross-couplings, or oxidation/reduction. This guide provides a comprehensive technical

overview of the logical synthesis, characterization, and potential applications of this compound,

framed from the perspective of a senior application scientist. It is designed to serve as a

foundational resource for researchers intending to synthesize or utilize this molecule in their

discovery programs.

Introduction to 3-(5-Methoxypyridin-3-yl)prop-2-yn-
1-ol
3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol, with CAS Number 898561-63-2, is a solid organic

compound whose structure is centered on a 3,5-disubstituted pyridine ring.[1] The strategic
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placement of an electron-donating methoxy group and a reactive propargyl alcohol sidechain

makes it a valuable intermediate for creating libraries of more complex molecules. Its utility lies

in its potential for generating derivatives with diverse biological activities, leveraging the

established importance of the pyridine nucleus in drug design.[2][3]

Physicochemical Properties
A summary of the key chemical and physical properties for 3-(5-Methoxypyridin-3-yl)prop-2-
yn-1-ol is presented below. Note that some properties are predicted based on computational

models due to the limited availability of experimentally determined data in public literature.[4]

Property Value Source

CAS Number 898561-63-2 [1][4]

Molecular Formula C₉H₉NO₂ [1][4]

Molecular Weight 163.17 g/mol [1][4]

Appearance Solid

Boiling Point (Predicted) 324.7 ± 37.0 °C [4]

Density (Predicted) 1.20 ± 0.1 g/cm³ [4]

pKa (Predicted) 13.14 ± 0.10 [4]

SMILES String COc1cncc(c1)C#CCO

Synthetic Strategy: The Sonogashira Cross-
Coupling Reaction
The molecular architecture of 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol, featuring a C(sp²)-

C(sp) bond between a pyridine ring and an alkyne, strongly indicates that the most efficient and

logical synthetic route is the Sonogashira cross-coupling reaction.

Rationale for Method Selection
Expertise & Experience: The Sonogashira reaction is a cornerstone of modern organic

synthesis for its reliability and functional group tolerance in forming carbon-carbon bonds
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between aryl/vinyl halides and terminal alkynes.[5] It employs a dual-catalyst system, typically a

palladium complex and a copper(I) salt, which allows the reaction to proceed under mild

conditions, preserving sensitive functional groups like the primary alcohol in the target

molecule.[6][7] This method is widely documented for coupling nitrogen-containing

heterocycles, making it the industry-standard approach for this transformation.[6]

Trustworthiness: The reaction mechanism is well-understood, and the conditions are highly

tunable (catalyst, ligand, base, solvent), allowing for robust optimization and scalability. This

predictability makes it a trustworthy choice for producing key intermediates in a drug discovery

pipeline.

Proposed Synthetic Pathway
The synthesis involves the coupling of a suitable 3-halo-5-methoxypyridine with propargyl

alcohol. A 3-iodo or 3-bromopyridine derivative is typically preferred over a chloro- derivative

due to the relative bond strengths (C-I < C-Br < C-Cl), which dictates the ease of oxidative

addition to the palladium catalyst.

3-Bromo-5-methoxypyridine

3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol

Pd(PPh₃)₂Cl₂ (cat.)
CuI (cat.)

Base (e.g., Et₃N)
Solvent (e.g., THF)

Propargyl Alcohol
(HC≡CCH₂OH)

Click to download full resolution via product page

Caption: Proposed Sonogashira coupling for synthesis.

Detailed Experimental Protocol (Hypothetical)
This protocol is a representative, self-validating procedure based on established Sonogashira

coupling methodologies for similar substrates.[8]

Materials:
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3-Bromo-5-methoxypyridine (1.0 eq)

Propargyl alcohol (1.2 eq)

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 eq)

Copper(I) iodide [CuI] (0.04 eq)

Triethylamine (Et₃N) (3.0 eq)

Anhydrous Tetrahydrofuran (THF)

Procedure:

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic

stirrer, condenser, and nitrogen inlet, add 3-bromo-5-methoxypyridine.

Solvent & Reagents: Dissolve the starting material in anhydrous THF. To this solution, add

propargyl alcohol, followed by triethylamine.

Degassing: Sparge the resulting mixture with dry nitrogen for 15-20 minutes to remove

dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

Catalyst Addition: Under a positive flow of nitrogen, add the catalysts, copper(I) iodide and

Pd(PPh₃)₂Cl₂. The reaction mixture will typically change color upon catalyst addition.

Reaction Monitoring: Heat the reaction to a gentle reflux (or maintain at room temperature,

depending on the reactivity of the halide) and monitor its progress by Thin Layer

Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the

starting halide is consumed.

Workup: Upon completion, cool the mixture to room temperature. Filter it through a pad of

celite to remove catalyst residues, washing with THF or ethyl acetate. Concentrate the filtrate

under reduced pressure.

Purification: The crude residue is then re-dissolved in a minimal amount of dichloromethane

and purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate

gradient) to yield the pure 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol.
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Mechanistic Insight: The Sonogashira Catalytic Cycles
The reaction proceeds via two interconnected catalytic cycles. The palladium cycle is

responsible for activating the aryl halide, while the copper cycle generates the reactive

copper(I) acetylide species.[5]
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Caption: Interconnected catalytic cycles of the Sonogashira reaction.
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Structural Elucidation and Characterization
Trustworthiness: A rigorous analytical workflow is non-negotiable for validating the identity and

purity of a novel compound. Each technique provides orthogonal data that, when combined,

confirms the molecular structure and assesses its purity with high confidence. A commercial

specification sheet, for instance, guarantees a purity of at least 98% as determined by HPLC.

[1]

Analytical Workflow
The following workflow represents a standard, self-validating system for the characterization of

a synthesized organic molecule.

Structural Characterization

Crude Synthesis Product

Column Chromatography

Purified Product

¹H & ¹³C NMR

Confirms Connectivity

Mass Spectrometry (MS)

Confirms Mass

Purity Assessment (HPLC)

Confirms Purity >98%

Click to download full resolution via product page

Caption: Standard workflow for synthesis, purification, and analysis.

Expected Analytical Data
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The following table summarizes the expected analytical results that would confirm the

successful synthesis of 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol.

Technique Expected Result Rationale

¹H NMR

Signals for aromatic protons on

the pyridine ring, a singlet for

the methoxy (-OCH₃) group, a

triplet for the alcohol proton (-

OH), and a triplet/doublet

system for the methylene

protons (-CH₂-).

Confirms the presence and

connectivity of all proton

environments.

¹³C NMR

Signals corresponding to the 9

unique carbon atoms,

including two quaternary

carbons for the alkyne (C≡C)

and distinct signals for the

pyridine ring carbons.

Verifies the complete carbon

skeleton of the molecule.

Mass Spec (e.g., ESI+)
A prominent ion peak at m/z =

164.06 [M+H]⁺.

Confirms the molecular weight

(163.17) and elemental

composition (C₉H₉NO₂).[1]

HPLC

A single major peak with >98%

of the total integrated area at a

characteristic retention time.

Quantifies the purity of the final

compound.[1]

Potential Applications and Future Directions
The true value of 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol lies in its role as a versatile

chemical intermediate.

Medicinal Chemistry: The pyridine core is a common feature in drugs targeting a wide array

of biological systems.[2] The propargyl alcohol can be used as a linchpin for fragment-based

drug discovery (FBDD) or as a precursor for more complex side chains. The alkyne

functionality is a prime substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC)

"click" chemistry, enabling the rapid synthesis of triazole-containing compound libraries.
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Materials Science: Aryl-alkyne structures are precursors for organic electronic materials and

polymers with interesting photophysical properties.

Currently, there is a lack of published data on the specific biological activities of this compound.

This represents a clear opportunity for future research. Screening 3-(5-Methoxypyridin-3-
yl)prop-2-yn-1-ol and its derivatives against various biological targets (e.g., kinases, GPCRs,

ion channels) could uncover novel therapeutic leads.

Conclusion
While the formal "discovery" of 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol is not attributable to

a single pioneering publication, its logical and efficient synthesis is readily conceived through

the robust and reliable Sonogashira cross-coupling reaction. This guide provides the essential

technical framework for its synthesis, purification, and rigorous characterization. The compound

stands as a valuable and readily accessible building block, offering significant potential for

researchers in drug discovery and materials science to explore new chemical space and

develop novel functional molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Discovery of 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1324996#discovery-of-3-5-methoxypyridin-3-yl-prop-
2-yn-1-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b1324996#discovery-of-3-5-methoxypyridin-3-yl-prop-2-yn-1-ol
https://www.benchchem.com/product/b1324996#discovery-of-3-5-methoxypyridin-3-yl-prop-2-yn-1-ol
https://www.benchchem.com/product/b1324996#discovery-of-3-5-methoxypyridin-3-yl-prop-2-yn-1-ol
https://www.benchchem.com/product/b1324996#discovery-of-3-5-methoxypyridin-3-yl-prop-2-yn-1-ol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1324996?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1324996?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

